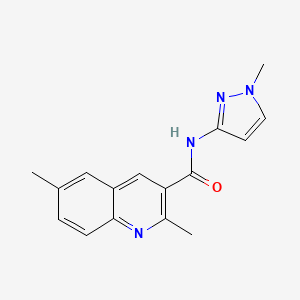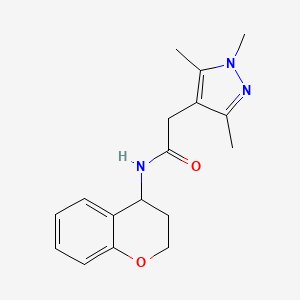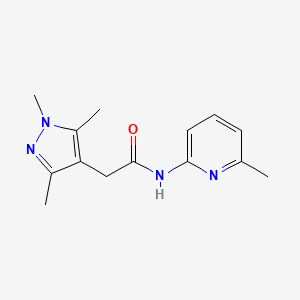
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a widely used tool in neuroscience research to study the role of glutamate receptors in various physiological and pathological conditions.
Mecanismo De Acción
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors, binding to the receptor and blocking the action of glutamate. This results in a decrease in the excitatory postsynaptic potential, leading to a reduction in synaptic transmission.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials, leading to a decrease in synaptic transmission. It has also been shown to reduce the release of glutamate from presynaptic terminals, further reducing synaptic transmission. In addition, 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been shown to have anticonvulsant effects, suggesting a potential therapeutic use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has several advantages as a tool in neuroscience research. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, allowing for specific manipulation of this receptor subtype. It is also relatively stable and has a long half-life, allowing for prolonged experiments. However, 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide does have some limitations. It is not selective for AMPA receptors and can also block other types of glutamate receptors. In addition, it can have off-target effects on other ion channels, leading to potential confounding effects.
Direcciones Futuras
There are several future directions for the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in neuroscience research. One potential direction is the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in the study of synaptic plasticity and learning and memory. Another potential direction is the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in the study of the role of glutamate receptors in neurological disorders such as epilepsy and stroke. Finally, the development of more selective and potent AMPA receptor antagonists may provide further insights into the role of these receptors in normal and pathological brain function.
Métodos De Síntesis
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide can be synthesized using a multi-step process involving the condensation of 2,6-dimethylquinoline-3-carboxylic acid with 1-methyl-3-pyrazolecarboxylic acid, followed by amidation and subsequent purification steps. The synthesis of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide is well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been extensively used in neuroscience research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the AMPA subtype of glutamate receptors, and has been used to study the role of these receptors in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-14-12(8-10)9-13(11(2)17-14)16(21)18-15-6-7-20(3)19-15/h4-9H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQGWECXWCTJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)

![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)


